1-Ethyl-2,6,7-trimethylphenanthrene
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Overview
Description
1-Ethyl-2,6,7-trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a phenanthrene backbone Phenanthrene compounds are known for their three fused benzene rings, which contribute to their stability and unique chemical properties
Preparation Methods
The synthesis of 1-Ethyl-2,6,7-trimethylphenanthrene can be achieved through several methods. One common approach involves the dehydrogenation of terpenes and steroids. This process typically uses sulfur or selenium as dehydrogenating agents . Another method involves the use of high-potential quinones to facilitate the aromatization of polycyclic terpenoids . Industrial production methods may vary, but they often rely on the availability of natural products that can be converted into the desired aromatic compounds through chemical means.
Chemical Reactions Analysis
1-Ethyl-2,6,7-trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into phenanthrenequinone using chromic acid.
Reduction: Reduction with hydrogen gas and Raney nickel can produce 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine leads to the formation of 9-bromophenanthrene.
Ozonolysis: This reaction can yield diphenylaldehyde.
Common reagents and conditions for these reactions include chromic acid for oxidation, hydrogen gas and Raney nickel for reduction, bromine for halogenation, and sulfuric acid for sulfonation.
Scientific Research Applications
1-Ethyl-2,6,7-trimethylphenanthrene has several scientific research applications:
Chemistry: It serves as a substrate for studying aromatic substitution and coupling reactions.
Biology: The compound’s structure makes it a useful model for studying the behavior of polycyclic aromatic hydrocarbons in biological systems.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,6,7-trimethylphenanthrene involves its interaction with molecular targets and pathways. As a polycyclic aromatic hydrocarbon, it can undergo various chemical transformations that affect its biological activity. The compound’s effects are mediated through its ability to participate in electrophilic aromatic substitution reactions, which can alter its chemical structure and reactivity .
Comparison with Similar Compounds
1-Ethyl-2,6,7-trimethylphenanthrene can be compared to other phenanthrene derivatives, such as:
Phenanthrene: The parent compound with no additional substituents.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
9-Bromophenanthrene: A halogenated phenanthrene compound.
Properties
CAS No. |
61983-72-0 |
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Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-ethyl-2,6,7-trimethylphenanthrene |
InChI |
InChI=1S/C19H20/c1-5-16-12(2)6-8-18-17(16)9-7-15-10-13(3)14(4)11-19(15)18/h6-11H,5H2,1-4H3 |
InChI Key |
JBFFHXSJAQEOKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1C=CC3=C2C=C(C(=C3)C)C)C |
Origin of Product |
United States |
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